molecular formula C14H12N2O B12936416 3-Methoxyacridin-9-amine CAS No. 23045-26-3

3-Methoxyacridin-9-amine

Cat. No.: B12936416
CAS No.: 23045-26-3
M. Wt: 224.26 g/mol
InChI Key: YTPUVEOOMWZXBA-UHFFFAOYSA-N
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Description

3-Methoxyacridin-9-amine is a heterocyclic aromatic amine with the molecular formula C₁₄H₁₂N₂O. It is a derivative of acridine, a compound known for its wide range of applications in various fields such as chemistry, biology, and medicine. The presence of a methoxy group at the third position and an amine group at the ninth position on the acridine ring structure gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyacridin-9-amine typically involves the reaction of 3-methoxyaniline with acridine derivatives under specific conditions. One common method includes the use of a catalyst such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyacridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy and amine groups on the acridine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives with altered functional groups .

Scientific Research Applications

3-Methoxyacridin-9-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Acts as a fluorescent probe for studying DNA interactions and cellular processes.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of dyes and pigments for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Methoxyacridin-9-amine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound also interacts with various enzymes and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinacrine: An acridine derivative used as an antimalarial and antimicrobial agent.

    Quinacrine Mustard: A derivative of quinacrine with similar biological activities.

    Acridine Orange: A fluorescent dye used for staining nucleic acids in biological research .

Uniqueness

3-Methoxyacridin-9-amine is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties. Its methoxy and amine groups contribute to its ability to interact with DNA and proteins, making it a valuable compound for various research applications .

Properties

CAS No.

23045-26-3

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

3-methoxyacridin-9-amine

InChI

InChI=1S/C14H12N2O/c1-17-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3,(H2,15,16)

InChI Key

YTPUVEOOMWZXBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=CC=CC=C3C(=C2C=C1)N

Origin of Product

United States

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